Cdc7-IN-18

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cdc7-IN-18 is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase. CDC7 is a serine/threonine protein kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance 2-7 (MCM2-7) helicase complex. This kinase is highly expressed in various tumors, making it an attractive target for cancer treatment .

Métodos De Preparación

The synthesis of Cdc7-IN-18 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically includes:

Formation of the core structure: This involves the use of specific starting materials and reagents to build the core scaffold of the compound.

Functional group modifications: Introduction of functional groups that enhance the binding affinity and selectivity of the compound towards CDC7 kinase.

Purification and characterization: The final compound is purified using techniques such as chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial production methods for this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product .

Análisis De Reacciones Químicas

Cdc7-IN-18 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its activity and selectivity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Cdc7-IN-18 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study the role of CDC7 kinase in DNA replication and cell cycle regulation.

Biology: Helps in understanding the molecular mechanisms of DNA replication and the effects of CDC7 inhibition on cellular processes.

Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit CDC7 kinase and induce apoptosis in cancer cells.

Mecanismo De Acción

Cdc7-IN-18 exerts its effects by selectively inhibiting the activity of CDC7 kinase. This inhibition disrupts the phosphorylation of the MCM2-7 helicase complex, which is essential for the initiation of DNA replication. As a result, DNA replication is delayed, leading to mitotic abnormalities and cell death in cancer cells. The compound induces apoptosis and disrupts cell cycle dynamics, with minimal effects on non-transformed cells .

Comparación Con Compuestos Similares

Cdc7-IN-18 is compared with other CDC7 inhibitors, such as TAK-931 and XL413. These compounds also target the ATP binding site of CDC7 kinase and exhibit potent inhibitory activity. this compound is unique in its selectivity and potency, making it a valuable tool for studying CDC7 kinase and a promising candidate for cancer therapy .

Similar compounds include:

TAK-931: A highly specific CDC7 inhibitor developed as a clinical cancer therapeutic agent.

XL413: Another CDC7 inhibitor that has shown strong suppression of its downstream targets in cancer cells

Propiedades

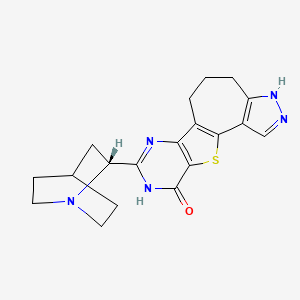

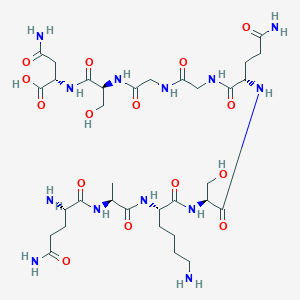

Fórmula molecular |

C19H21N5OS |

|---|---|

Peso molecular |

367.5 g/mol |

Nombre IUPAC |

13-[(2R)-1-azabicyclo[2.2.2]octan-2-yl]-17-thia-4,5,12,14-tetrazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),2(6),3,11(16),12-pentaen-15-one |

InChI |

InChI=1S/C19H21N5OS/c25-19-17-15(11-2-1-3-13-12(9-20-23-13)16(11)26-17)21-18(22-19)14-8-10-4-6-24(14)7-5-10/h9-10,14H,1-8H2,(H,20,23)(H,21,22,25)/t14-/m1/s1 |

Clave InChI |

MJWWMBBHELJWLE-CQSZACIVSA-N |

SMILES isomérico |

C1CC2=C(C3=C(C1)NN=C3)SC4=C2N=C(NC4=O)[C@H]5CC6CCN5CC6 |

SMILES canónico |

C1CC2=C(C3=C(C1)NN=C3)SC4=C2N=C(NC4=O)C5CC6CCN5CC6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12406012.png)

![(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol](/img/structure/B12406016.png)

![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)

phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)

![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)

![Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)

![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B12406096.png)